molecular formula C13H18O4 B12673041 2'-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone CAS No. 71672-83-8

2'-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone

Cat. No.: B12673041
CAS No.: 71672-83-8
M. Wt: 238.28 g/mol
InChI Key: RXRMSNIQANCCAC-UHFFFAOYSA-N
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Description

2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone typically involves the reaction of 2-methylpropiophenone with appropriate hydroxypropoxy reagents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, including drug development and formulation.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(2-hydroxypropoxy)propiophenone
  • 2-Methyl-3-(2-hydroxypropoxy)propiophenone
  • 2-Hydroxy-3-(2-methoxypropoxy)-2-methylpropiophenone

Uniqueness

2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is unique due to its specific structural features, such as the presence of both hydroxy and methyl groups on the propiophenone backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71672-83-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(2-hydroxypropoxy)-2-methylpropan-1-one

InChI

InChI=1S/C13H18O4/c1-9(7-17-8-10(2)14)13(16)11-5-3-4-6-12(11)15/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI Key

RXRMSNIQANCCAC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)O)C(=O)C1=CC=CC=C1O

Origin of Product

United States

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